molecular formula C36H30O4 B3266580 (R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene CAS No. 428874-67-3

(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene

Cat. No.: B3266580
CAS No.: 428874-67-3
M. Wt: 526.6 g/mol
InChI Key: OPEVECZMJXZQIS-UHFFFAOYSA-N
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Description

(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene (hereafter referred to as Compound A) is a chiral binaphthyl derivative widely utilized in asymmetric synthesis and catalysis. Its structure features two naphthalene rings connected by a single bond, with methoxymethoxy (MOM) groups at the 2,2'-positions and phenyl substituents at the 3,3'-positions (Fig. 1). The MOM groups enhance solubility and stability compared to hydroxyl-protected analogs, while the phenyl groups provide steric bulk for enantioselective interactions .

Properties

IUPAC Name

2-(methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O4/c1-37-23-39-35-31(25-13-5-3-6-14-25)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(36(34)40-24-38-2)26-15-7-4-8-16-26/h3-22H,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEVECZMJXZQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1C3=CC=CC=C3)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene typically involves the protection of hydroxyl groups on the naphthalene rings using methoxymethyl (MOM) groupsThe reaction conditions often require the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps include the protection of hydroxyl groups, substitution reactions, and purification through chromatography techniques .

Chemical Reactions Analysis

Demethylation to Diol Derivatives

Removal of methoxymethoxy (MOM) protecting groups yields the parent diol, a critical step for generating chiral ligands :

Reaction Conditions

text
(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene → 6N HCl in dioxane (1:2 v/v) → 60–90°C, 12 h → (R)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol (85–91% yield)[1][8]

Key Data

  • Purification: Column chromatography (EtOAc/hexane, 1:10)

  • Analytical Confirmation:

    • ¹H NMR (CDCl₃): δ 8.26 (s, 2H), 7.92–7.22 (m, 20H), 5.21 (s, 2H, -OH)

    • [α]²⁰/D: +92° (c = 1% in CHCl₃)

Cross-Coupling Reactions

The iodinated precursor participates in Ullmann-type couplings for aryl–aryl bond formation :

Example Reaction

text
(R)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene + Grignard reagent (Ar-MgX) → NiCl₂(PPh₃)₂ (10 mol%), THF, 40°C, 16 h → (R)-3,3'-Diaryl product (65–78% yield)[8]

Bromination and Functionalization

Electrophilic bromination at the 6,6′-positions enables further derivatization :

Reaction Setup

  • Reagents: Br₂ (2.7 equiv), CH₂Cl₂, −75°C

  • Product: (R)-6,6′-Dibromo-3,3′-diphenyl-BINOL derivative (80% yield)

Stability and Handling

  • Storage: Under nitrogen at −20°C .

  • Decomposition: Avoid strong acids/bases to prevent MOM group cleavage .

Scientific Research Applications

®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The methoxymethoxy groups can also undergo hydrolysis, releasing the active naphthalene moieties that interact with biological targets .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₃₆H₃₀O₄
  • Molecular Weight : 526.60 g/mol
  • Crystal System: Monoclinic, space group P2₁
  • Dihedral Angle : 71.7° between naphthalene planes .

Compound A is synthesized via Suzuki-Miyaura cross-coupling of (R)-3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene with phenylboronic acid, followed by crystallization in ethyl acetate .

Comparison with Structurally Similar Compounds

1,1'-Bi-2-naphthol (BINOL)

Molecular Formula : C₂₀H₁₄O₂
Key Differences :

  • Functional Groups: BINOL has hydroxyl (-OH) groups at the 2,2'-positions, whereas Compound A uses MOM-protected hydroxyls.
  • Steric and Electronic Effects: The MOM groups in Compound A reduce hydrogen-bonding capacity but improve solubility in organic solvents. BINOL’s hydroxyl groups enable direct coordination to metals but require protection during harsh reactions .
  • Applications: BINOL is a staple in asymmetric catalysis (e.g., Sharpless epoxidation), while Compound A’s MOM groups make it a versatile precursor for further functionalization .

Table 1: Structural and Functional Comparison

Property Compound A BINOL
Substituents (2,2') Methoxymethoxy Hydroxyl
Dihedral Angle 71.7° ~87°–92° (varies with substituents)
Solubility High in ethyl acetate, THF Moderate in polar solvents
Catalytic Applications Chiral ligand precursor Direct metal coordination

(R)-3,3'-Diphenyl-2,2'-dihydroxy-1,1'-binaphthyl

Molecular Formula : C₃₂H₂₂O₂
Key Differences :

  • Functional Groups : This compound lacks MOM protection, exposing hydroxyl groups.
  • Synthesis : Derived from Compound A via acidic deprotection (e.g., Amberlyst 15 in THF/MeOH) .
  • Reactivity : The free hydroxyl groups enable direct use in metal coordination but limit stability under oxidative conditions compared to Compound A .

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP)

Molecular Formula : C₄₄H₃₂P₂
Key Differences :

  • Coordinating Atoms : BINAP uses phosphorus for metal coordination, whereas Compound A relies on oxygen-based groups.
  • Applications: BINAP excels in asymmetric hydrogenation (e.g., Noyori catalysis), while Compound A is more suited for Suzuki couplings or as a chiral scaffold .

Table 2: Comparison with BINAP

Property Compound A BINAP
Coordinating Atom Oxygen (MOM groups) Phosphorus
Catalytic Scope Cross-coupling, chiral auxiliaries Hydrogenation, C–C bond formation
Thermal Stability Moderate (decomposes above 200°C) High (stable >300°C)

3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene

Molecular Formula : C₂₄H₂₀Br₂O₄
Key Differences :

  • Substituents : Bromine atoms at the 3,3'-positions instead of phenyl groups.
  • Role : A key intermediate in synthesizing Compound A via Suzuki coupling. The bromine atoms facilitate cross-coupling reactions but reduce steric bulk compared to phenyl groups .

Biological Activity

(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene is a chiral organic compound notable for its diverse biological activities and applications in asymmetric synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C36H30O4C_{36}H_{30}O_{4}, featuring two naphthalene rings substituted with methoxymethoxy and diphenyl groups. Its unique structural characteristics contribute to its efficacy as a chiral ligand in various catalytic processes.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Hydroxyl Groups : The naphthalene rings undergo protection using methoxymethyl (MOM) groups.
  • Substitution Reactions : These reactions are facilitated by strong bases and solvents like tetrahydrofuran (THF).
  • Purification : Chromatography techniques are employed to purify the final product.

The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand. It interacts with various molecular targets through its chiral centers, forming complexes that can participate in catalytic cycles. The methoxymethoxy groups may undergo hydrolysis, releasing active naphthalene moieties that interact with biological targets .

Applications in Research

  • Asymmetric Synthesis : The compound is widely used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
  • Biological Pathways : It serves as a probe for studying enzyme mechanisms and understanding biological pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound could inhibit specific enzymes involved in fatty acid synthesis. This inhibition was linked to its structural features and ability to form stable complexes with enzyme active sites .
  • Chiral Ligand Efficacy : Research highlighted the effectiveness of this compound as a chiral ligand in catalyzing reactions that produce high yields of desired enantiomers .

Comparative Analysis

CompoundStructural FeaturesBiological ActivityApplications
This compoundMethoxymethoxy and diphenyl groupsEnzyme inhibition; chiral ligandAsymmetric synthesis; enzyme studies
(R)-2,2'-Bis(ethoxymethoxy)-3,3'-diphenyl-1,1'-binaphthaleneEthoxymethoxy groupsReduced activity compared to methoxymethoxy variantLess effective in asymmetric synthesis
(R)-2,2'-Bis(methoxymethoxy)-3,3'-dimethyl-1,1'-binaphthaleneDimethyl groups instead of diphenylLimited biological activityNot commonly used

Q & A

Basic Research Questions

Q. How is (R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene synthesized, and what analytical methods confirm its structural integrity?

  • Methodology :

  • Synthesis : The compound is typically synthesized via Pd(0)-catalyzed cross-coupling reactions , leveraging diboronic acid intermediates (e.g., (Ra)-2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl diboronic acid) with aryl halides to install substituents like methoxymethoxy and diphenyl groups . Oxidative coupling of naphthol derivatives under Lewis acid conditions (e.g., AlCl₃/NaCl) is also employed to construct the binaphthalene backbone .
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves absolute configuration and crystallographic packing .
    • Key Data : CAS 173831-50-0 (R-enantiomer) and 142128-92-5 (S-enantiomer) .

Q. What are the critical factors for maintaining enantiomeric purity during synthesis?

  • Methodology :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-BINOL derivatives) to prevent racemization .
  • Catalytic Asymmetry : Employ chiral ligands like (R)-BINAP in transition metal catalysis (e.g., Ru or Pd complexes) to enforce stereocontrol during coupling reactions .
  • Analytical Validation :
  • Chiral HPLC : Monitors enantiomeric excess (ee).
  • Circular Dichroism (CD) : Correlates optical activity with configuration .

Advanced Research Questions

Q. How does this compound function as a ligand in enantioselective catalysis?

  • Mechanistic Insights :

  • The binaphthalene core provides a rigid, chiral environment for coordinating metals (e.g., Ru, Pd). For example, (R)-BINAP-Ru complexes enable asymmetric hydrogenation of ketones by orienting substrates via π-π interactions .
  • In Pd-catalyzed dearomatization , the methoxymethoxy groups enhance electron density, stabilizing transition states during nucleophilic attacks .
    • Case Study : A Ru(II) complex with (R)-BINAP and DAIPEN ligands achieved >99% ee in hydrogenation reactions .

Q. How can researchers resolve contradictions in structural assignments, such as misidentification of natural products?

  • Methodology :

  • Comparative Synthesis : Synthesize the suspected structure (e.g., binaphthalenetetrol) and compare with natural isolates via X-ray crystallography and NMR .
  • Computational Validation : Density Functional Theory (DFT) calculates spectroscopic properties (e.g., chemical shifts) to identify discrepancies .
    • Example : A marine "binaphthalenetetrol" was reassigned as a tetrabrominated diphenyl ether after synthetic and crystallographic analysis .

Q. What strategies optimize the design of derivatives for applications like fluorescent sensors or macrocyclic catalysts?

  • Derivatization Approaches :

  • Halogenation : Bromination at the 3,3'-positions (CAS 791616-64-3) introduces sites for cross-coupling or fluorophore attachment .
  • Macrocyclization : Incorporate the binaphthalene unit into macrocycles via Pd-catalyzed amination, using spacers like polyoxadiamine chains to tune cavity size .
    • Applications :
  • Fluorescent Sensors : Dansyl- or coumarin-functionalized macrocycles detect chiral amino alcohols via enantioselective fluorescence quenching .

Q. How do computational methods predict regioselectivity in cyclodehydrogenation reactions involving binaphthalene precursors?

  • Methodology :

  • Electrostatic Potential (ESP) Analysis : Maps electron-rich regions to predict where Lewis acids (e.g., AlCl₃) initiate cyclization. For example, ESP of s-complex intermediates determines favorable ring-closure pathways .
  • DFT Calculations : Evaluate energy barriers for competing pathways (e.g., ortho vs. para coupling) .
    • Case Study : Substrates with electron-donating groups (e.g., methoxy) favor cyclization at positions with higher electron density .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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